molecular formula C18H18Cl2N2O3 B244802 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B244802
M. Wt: 381.2 g/mol
InChI Key: QKCJQRIZCPZWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a kinase inhibitor and has since been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 exerts its effects by inhibiting several kinases involved in cell growth and survival. It inhibits RAF kinases, which are involved in the MAPK/ERK signaling pathway, leading to the inhibition of cancer cell growth. It also inhibits VEGFR-2 and PDGFR-β, leading to the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 in lab experiments is its potent inhibitory effects on several kinases involved in cancer growth and survival. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer therapies. However, one of the limitations of using 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 in lab experiments is its potential toxicity and side effects, which may affect the results of the experiments.

Future Directions

There are several future directions for research on 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006. One area of research is the development of new cancer therapies based on the inhibition of RAF kinases and other kinases targeted by 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006. Another area of research is the development of new anti-inflammatory therapies based on the inhibition of pro-inflammatory cytokines. Additionally, further studies are needed to determine the long-term effects of 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 and its potential side effects in humans.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 involves several steps, starting with the reaction of 3,4-dichloroaniline with 3-methoxy-4-hydroxybenzoic acid. This reaction produces 3,4-dichloro-N-(3-methoxy-4-hydroxyphenyl)benzamide, which is then reacted with isobutyryl chloride to form 3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and psoriasis. It has been found to be a potent inhibitor of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in the growth and survival of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

3,4-dichloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O3/c1-10(2)17(23)22-15-7-5-12(9-16(15)25-3)21-18(24)11-4-6-13(19)14(20)8-11/h4-10H,1-3H3,(H,21,24)(H,22,23)

InChI Key

QKCJQRIZCPZWRE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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